![molecular formula C15H13NO B187218 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 169192-55-6](/img/structure/B187218.png)
6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one can modulate the expression of various genes involved in inflammation and cancer. It has also been reported to reduce the production of pro-inflammatory cytokines. In addition, it has been shown to inhibit the growth of cancer cells and induce cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It also exhibits anti-inflammatory and anti-cancer activities, making it a potential candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are numerous future directions for the research on 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one. One potential direction is the investigation of its use in drug development for the treatment of inflammatory and cancerous conditions. Another direction is the optimization of its use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields such as organic solar cells.
Scientific Research Applications
The potential applications of 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one in scientific research are numerous. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been studied for its potential use in organic solar cells.
properties
CAS RN |
169192-55-6 |
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Product Name |
6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one |
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-pyridin-4-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H13NO/c17-15-3-1-2-13-10-12(4-5-14(13)15)11-6-8-16-9-7-11/h4-10H,1-3H2 |
InChI Key |
PKOYOHBPSGHGFC-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)C3=CC=NC=C3)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC=NC=C3)C(=O)C1 |
synonyms |
6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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